![molecular formula C11H19Cl2N3O B2595214 1-Methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,4'-oxane];dihydrochloride CAS No. 2243511-82-0](/img/structure/B2595214.png)
1-Methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,4'-oxane];dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for a similar compound, 1-methyl-1,2’,3’,5,5’,6,6’,7-octahydrospiro [imidazo [4,5-c]pyridine-4,4’-pyran] dihydrochloride, is 1S/C11H17N3O.2ClH/c1-14-8-12-10-9 (14)2-5-13-11 (10)3-6-15-7-4-11;;/h8,13H,2-7H2,1H3;2*1H .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,4’-oxane];dihydrochloride include its molecular formula (C11H19Cl2N3O), molecular weight (280.19), and its InChI code .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research has been dedicated to the synthesis and structural analysis of spiro compounds, including those related to the imidazo[4,5-c]pyridine core structure. For example, Abe et al. (2010) explored the synthesis of spiro compounds derived from imidazo[1,2-a]pyridine derivatives, revealing interesting behaviors in NMR spectra in deuteriochloroform, which indicates their potential in conformational studies and molecular design (Abe et al., 2010).
Anticancer and Antidiabetic Applications
Some research efforts have focused on the development of spiro compounds for therapeutic applications, including anticancer and antidiabetic effects. Flefel et al. (2019) reported on the synthesis of spirothiazolidines analogs, demonstrating significant anticancer activity against breast and liver carcinoma cell lines, as well as antidiabetic properties (Flefel et al., 2019).
Heterocyclic Chemistry and Drug Design
The versatility of spiro compounds in drug design is further exemplified by research into their potential as inhibitors of gastric acid secretion, showing the diverse pharmacological targets that such compounds can address. Palmer et al. (2009) synthesized spiro(imidazo[1,2-a]pyrano[2,3-c]pyridine-9-indenes), presenting them as potent inhibitors of the gastric proton pump, highlighting their promise in developing new anti-ulcer drugs (Palmer et al., 2009).
Antimycobacterial Activity
Spiro compounds have also been studied for their antimycobacterial properties. Kumar et al. (2009) investigated spiro-pyrido-pyrrolizines and pyrrolidines for their in vitro activity against Mycobacterium tuberculosis, demonstrating the potential of these compounds in addressing infectious diseases (Kumar et al., 2009).
Computational and Spectroscopic Analysis
Vural et al. (2016) conducted a detailed computational and spectroscopic study on spiro[imidazo[4,5-b]pyridine] derivatives, providing insights into their molecular geometry, vibrational frequencies, and potential interactions with DNA, further supporting the significance of these compounds in the development of novel therapeutics (Vural et al., 2016).
Eigenschaften
IUPAC Name |
1-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,4'-oxane];dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.2ClH/c1-14-8-12-10-9(14)2-5-13-11(10)3-6-15-7-4-11;;/h8,13H,2-7H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHPRNBJMOJVLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1CCNC23CCOCC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.